Nafcillin-d5 Sodium Salt
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Overview
Description
Nafcillin-d5 (sodium salt) is a deuterated form of nafcillin sodium, a semisynthetic penicillinase-resistant penicillin antibiotic. This compound is primarily used as an internal standard for the quantification of nafcillin in various analytical applications, particularly in mass spectrometry . The incorporation of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafcillin-d5 (sodium salt) is synthesized by incorporating deuterium atoms into the nafcillin sodium molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents . The reaction conditions are carefully controlled to ensure the complete and selective incorporation of deuterium atoms.
Industrial Production Methods
The industrial production of nafcillin-d5 (sodium salt) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and solvents. The final product is purified using techniques such as crystallization and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nafcillin-d5 (sodium salt) undergoes various chemical reactions, including:
Oxidation: Nafcillin-d5 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols and amines.
Substitution: Nafcillin-d5 can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, amines, and substituted derivatives of nafcillin .
Scientific Research Applications
Nafcillin-d5 (sodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of nafcillin and related compounds.
Biology: Employed in studies involving the metabolism and pharmacokinetics of nafcillin in biological systems.
Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.
Mechanism of Action
Nafcillin-d5 (sodium salt) exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nafcillin sodium: The non-deuterated form of nafcillin-d5, used as an antibiotic.
Methicillin sodium: Another penicillinase-resistant penicillin antibiotic.
Oxacillin sodium: Similar to nafcillin, used to treat penicillinase-producing staphylococcal infections.
Uniqueness
Nafcillin-d5 (sodium salt) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, providing accurate and reliable data in complex biological matrices .
Properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPZOUDXCDGIF-LYVUTDJTSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N2NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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